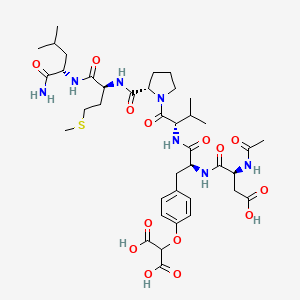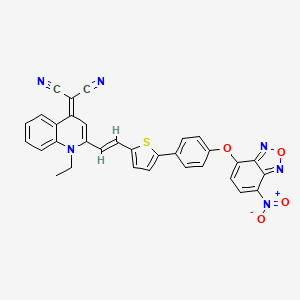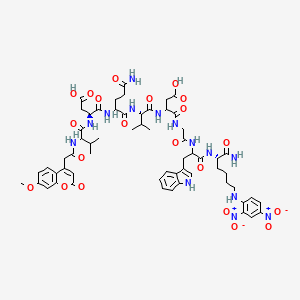
Mca-VDQVDGW-Lys(Dnp)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mca-VDQVDGW-Lys(Dnp)-NH2 is a synthetic peptide substrate used primarily in biochemical research. This compound is designed to be a substrate for caspase-7, an enzyme involved in the process of apoptosis (programmed cell death). Upon cleavage by caspase-7, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which can be quantified through its fluorescence properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQVDGW-Lys(Dnp)-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and identity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Mca-VDQVDGW-Lys(Dnp)-NH2 primarily undergoes enzymatic cleavage reactions. When exposed to caspase-7, the peptide bond between specific amino acids is cleaved, releasing the fluorescent Mca moiety.
Common Reagents and Conditions
Enzyme: Caspase-7
Buffer: Typically, a buffer solution at physiological pH is used to maintain enzyme activity.
Temperature: Reactions are usually conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic cleavage of this compound is 7-methoxycoumarin-4-acetyl (Mca), which exhibits fluorescence and can be quantified to measure caspase-7 activity .
Aplicaciones Científicas De Investigación
Mca-VDQVDGW-Lys(Dnp)-NH2 is widely used in scientific research, particularly in the fields of:
Biochemistry: To study the activity of caspase-7 and other proteases.
Cell Biology: To investigate apoptosis and related cellular processes.
Medicine: As a tool to screen for potential inhibitors of caspase-7, which could be therapeutic agents for diseases involving excessive apoptosis.
Industry: In the development of diagnostic assays for detecting caspase activity.
Mecanismo De Acción
The mechanism of action of Mca-VDQVDGW-Lys(Dnp)-NH2 involves its recognition and cleavage by caspase-7. Caspase-7 specifically targets the peptide bond between certain amino acids in the substrate. Upon cleavage, the Mca moiety is released, which can be detected and quantified through its fluorescence. This allows researchers to measure caspase-7 activity and study its role in apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Mca-DEVDGW-Lys(Dnp)-NH2: Another caspase substrate with a different peptide sequence.
Mca-LEHDGW-Lys(Dnp)-NH2: A substrate for caspase-9, another enzyme involved in apoptosis.
Uniqueness
Mca-VDQVDGW-Lys(Dnp)-NH2 is unique due to its specific sequence, which makes it a selective substrate for caspase-7. This selectivity allows for precise measurement of caspase-7 activity without interference from other proteases .
Propiedades
Fórmula molecular |
C60H74N14O21 |
|---|---|
Peso molecular |
1327.3 g/mol |
Nombre IUPAC |
3-[[(2S)-2-[[5-amino-2-[[(2S)-3-carboxy-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-[[2-[[1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C60H74N14O21/c1-29(2)52(71-47(76)21-31-22-51(82)95-45-24-34(94-5)14-15-36(31)45)59(88)70-43(26-50(80)81)58(87)68-40(17-18-46(61)75)56(85)72-53(30(3)4)60(89)69-42(25-49(78)79)55(84)65-28-48(77)66-41(20-32-27-64-37-11-7-6-10-35(32)37)57(86)67-39(54(62)83)12-8-9-19-63-38-16-13-33(73(90)91)23-44(38)74(92)93/h6-7,10-11,13-16,22-24,27,29-30,39-43,52-53,63-64H,8-9,12,17-21,25-26,28H2,1-5H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,86)(H,68,87)(H,69,89)(H,70,88)(H,71,76)(H,72,85)(H,78,79)(H,80,81)/t39-,40?,41?,42?,43-,52?,53-/m0/s1 |
Clave InChI |
IAEXPKQPOUYJTI-UQRVRJOKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C(C(C)C)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



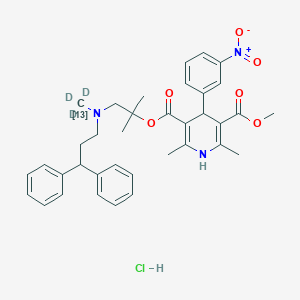
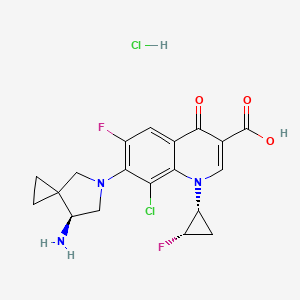
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
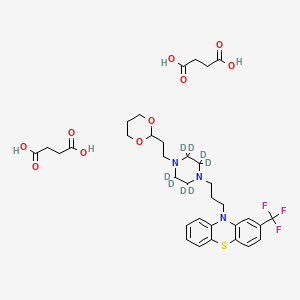
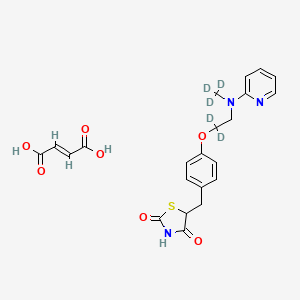
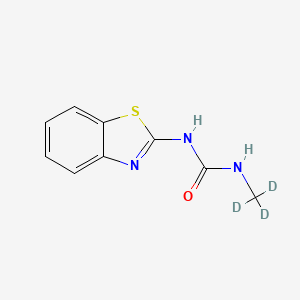
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
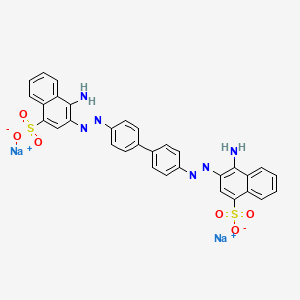

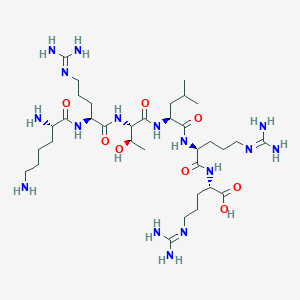
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
